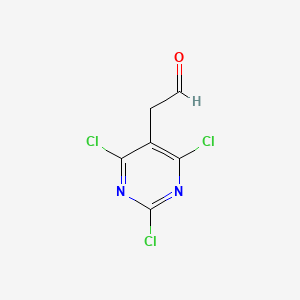![molecular formula C18H16N2O4S B2440017 Methyl 2-{[3-(3-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoate CAS No. 1008023-87-7](/img/structure/B2440017.png)
Methyl 2-{[3-(3-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chemical Reactions Analysis
The chemical reactivity of a compound is determined by its functional groups. In this case, the compound contains an ester group and a thiazolidine ring, which could undergo a variety of reactions. For instance, esters can be hydrolyzed to produce carboxylic acids and alcohols .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its solubility, melting point, boiling point, and stability, can be influenced by its molecular structure. For example, the presence of polar functional groups (like the ester group in this compound) can increase its solubility in polar solvents .科学的研究の応用
Sure! Here is a comprehensive analysis of the scientific research applications of Methyl 2-{[3-(3-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoate:
Anticancer Activity
Methyl 2-{[3-(3-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoate has shown promising results in anticancer research. Its structure allows it to interact with cancer cell receptors, inhibiting cell proliferation and inducing apoptosis. Studies have demonstrated its efficacy against various cancer cell lines, including breast and colon cancer .
Antimicrobial Properties
This compound exhibits significant antimicrobial activity. It has been tested against a range of bacterial and fungal strains, showing potent inhibitory effects. Its mechanism involves disrupting microbial cell walls and interfering with essential enzymatic processes .
Anti-inflammatory Effects
Research indicates that Methyl 2-{[3-(3-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoate possesses anti-inflammatory properties. It can reduce the production of pro-inflammatory cytokines and inhibit the activity of enzymes like COX-2, which are involved in the inflammatory response .
Antioxidant Activity
The compound has been identified as a potent antioxidant. It scavenges free radicals and reduces oxidative stress, which is beneficial in preventing cellular damage and aging. This property makes it a potential candidate for developing treatments for oxidative stress-related diseases .
Antiviral Applications
Methyl 2-{[3-(3-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoate has shown antiviral activity against several viruses. It works by inhibiting viral replication and interfering with viral entry into host cells. This makes it a valuable compound in the development of antiviral drugs .
Neuroprotective Effects
Studies suggest that this compound has neuroprotective properties. It can protect neurons from damage caused by neurotoxins and oxidative stress, making it a potential therapeutic agent for neurodegenerative diseases like Alzheimer’s and Parkinson’s .
Antidiabetic Potential
Research has shown that Methyl 2-{[3-(3-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoate can improve insulin sensitivity and reduce blood glucose levels. This makes it a promising candidate for the development of new antidiabetic medications .
Antihypertensive Effects
The compound has been studied for its potential antihypertensive effects. It can help in lowering blood pressure by relaxing blood vessels and reducing vascular resistance. This application is particularly important for managing hypertension and related cardiovascular diseases .
Safety and Hazards
特性
IUPAC Name |
methyl 2-[[3-(3-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4S/c1-11-6-5-7-12(10-11)20-16(21)15(25-18(20)23)19-14-9-4-3-8-13(14)17(22)24-2/h3-10,15,19H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAZGXLMOVSDHJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C(SC2=O)NC3=CC=CC=C3C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

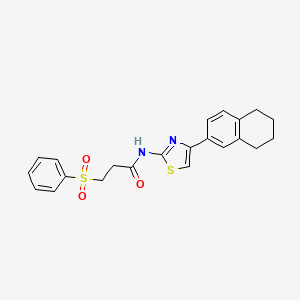
![3-[1-{[2-(cyclohexylamino)-2-oxoethyl]thio}-5-oxo[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]-N-isobutylpropanamide](/img/structure/B2439939.png)
![N-(5-methylisoxazol-3-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2439940.png)
![3-Cyclopropyl-1-{1-[1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carbonyl]piperidin-4-yl}imidazolidine-2,4-dione](/img/structure/B2439942.png)
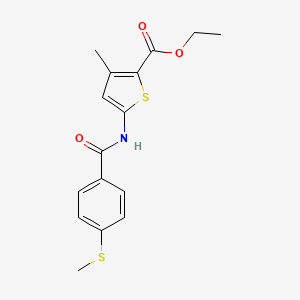
![6-cyclopropyl-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2439944.png)
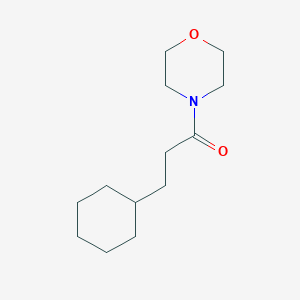
![2-Cyclopropyl-1-[1-[(3-methylphenyl)methylsulfonyl]azetidin-3-yl]benzimidazole](/img/structure/B2439948.png)

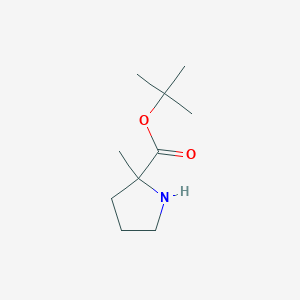
![(5E)-3-(4-ethoxyphenyl)-5-[(4-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2439953.png)


